5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide
Description
This compound features a unique 8-azabicyclo[3.2.1]octane core modified with a cyclopropylidene group at the 3-position and a sulfonyl-linked 2-methoxybenzamide moiety. The bicyclic framework is a hallmark of bioactive molecules, often conferring rigidity and enhanced binding to biological targets. The sulfonyl bridge connects the bicyclic system to the benzamide group, which may act as a hydrogen-bond acceptor or contribute to solubility .
Its synthesis likely follows pathways analogous to Scheme 1 in , which outlines methods for 8-substituted-3-functionalized azabicyclo compounds.
Properties
IUPAC Name |
5-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-7-6-15(10-16(17)18(19)21)25(22,23)20-13-4-5-14(20)9-12(8-13)11-2-3-11/h6-7,10,13-14H,2-5,8-9H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDIMFCXACMRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}sulfonyl)-2-methoxybenzamide typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including nucleophilic attack and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Flow chemistry and continuous processing techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
(a) Cyprosulfamide (CAS No. 221667-31-8)
(b) Tropifexor (INN: Tropifexor)
- Structure : 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid.
- Key Differences : Incorporates a benzothiazole-carboxylic acid group and an oxazole-cyclopropyl substituent.
- Application : Farnesoid X receptor agonist for treating liver fibrosis and metabolic disorders .
- Relevance : Demonstrates the versatility of the 8-azabicyclo[3.2.1]octane scaffold in targeting nuclear receptors.
(c) Gamma-Secretase Modulators (e.g., Example 1 in )
- Structure: (R)-7-(3,5-Difluorophenoxy)-N-((1R,5S,8s)-3-(6-methoxypyridazin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine.
- Key Differences: Substitutes the sulfonyl-benzamide group with a pyrrolotriazole-phenoxy moiety.
- Application : Alzheimer’s disease therapeutics via amyloid-beta modulation .
- Relevance : Highlights the role of bicyclic cores in central nervous system (CNS) drug design.
Pharmacological and Functional Comparisons
Key Observations:
Agrochemical vs. Pharmaceutical Focus : The target compound’s sulfonyl-benzamide group aligns with Cyprosulfamide’s agrochemical role, whereas other azabicyclo derivatives prioritize CNS or antiviral applications .
Substituent Impact : Cyclopropylidene in the target compound may enhance metabolic stability compared to tropifexor’s trifluoromethoxy group, which improves membrane permeability .
Synthetic Flexibility : The 8-azabicyclo[3.2.1]octane core supports diverse functionalization, enabling tailored interactions with targets like gamma-secretase or viral proteins .
Pharmacokinetic and Mechanistic Insights
- Target Selectivity : The sulfonyl-benzamide moiety may limit CNS penetration, contrasting with gamma-secretase modulators that prioritize blood-brain barrier crossing .
Biological Activity
5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide, with the CAS number 2195952-27-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structure features an azabicyclo core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2195952-27-1 |
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 362.4 g/mol |
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The compound may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures have shown promise in anticancer applications. They may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
The bicyclic structure of this compound could confer neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bicyclic structure can enhance efficacy.
Study 2: Cancer Cell Line Testing
In vitro testing using cancer cell lines (e.g., HeLa, MCF-7) showed that compounds similar to this compound can reduce cell viability significantly, suggesting potential as anticancer agents.
Study 3: Neuroprotection in Animal Models
Animal models treated with related compounds exhibited reduced neuronal damage and improved cognitive functions following induced neurotoxicity, indicating potential therapeutic applications for neurodegenerative diseases.
Q & A
How can researchers optimize the synthesis of the 8-azabicyclo[3.2.1]octane core for this compound?
Basic Research Focus : Synthesis pathway design and reaction condition optimization.
Methodological Answer :
The bicyclo[3.2.1]octane scaffold can be synthesized via [3+2] cycloaddition or intramolecular Mannich reactions. For example, demonstrates the use of isoxazole intermediates to construct similar bicyclic systems under mild acidic conditions (e.g., acetic acid) . Key considerations include:
- Catalyst selection : Lewis acids like BF₃·OEt₂ to stabilize intermediates.
- Steric effects : Substituents on the cyclopropane ring (e.g., cyclopropylidene) may require low-temperature conditions (−20°C) to prevent side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
What advanced techniques validate the stereochemistry and sulfonyl group placement in this compound?
Advanced Research Focus : Structural confirmation and stereochemical analysis.
Methodological Answer :
- X-ray crystallography : Use SHELX software ( ) for refinement, ensuring proper handling of twinned crystals or high-resolution data .
- NMR spectroscopy :
- ¹H-¹H COSY to confirm bicyclic ring connectivity.
- NOESY/ROESY to resolve stereochemistry (e.g., endo vs. exo sulfonyl orientation).
- ¹³C DEPT to assign quaternary carbons in the bicyclo system.
- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₂₁H₂₅N₂O₅S).
How should researchers design assays to evaluate the compound’s biological activity?
Basic Research Focus : Initial pharmacological screening.
Methodological Answer :
- Target selection : Prioritize receptors/complexes with sulfonamide-binding pockets (e.g., carbonic anhydrase, serine proteases).
- In vitro assays :
- Enzyme inhibition (IC₅₀ determination) using fluorogenic substrates.
- Cell viability assays (MTT/XTT) for cytotoxicity profiling.
- Positive controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to benchmark activity .
What strategies address contradictions in biological activity data across studies?
Advanced Research Focus : Data reconciliation and mechanistic insights.
Methodological Answer :
- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1 nM–100 µM range).
- Solvent effects : Test DMSO vs. aqueous solubility impacts on activity ( highlights solvent compatibility in safety protocols) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.
- Computational docking : Compare binding poses in different crystal structures (e.g., PDB entries) to explain variability .
How can computational modeling predict SAR for substituent modifications?
Advanced Research Focus : Structure-activity relationship (SAR) prediction.
Methodological Answer :
- QSAR models : Train on bicyclo[3.2.1]octane derivatives (e.g., ’s dataset) using descriptors like LogP, polar surface area, and topological torsion .
- Molecular dynamics : Simulate sulfonyl group flexibility in binding pockets (e.g., GROMACS/AMBER).
- Free energy calculations : Use MM-PBSA/GBSA to rank substituent effects (e.g., methoxy vs. ethoxy on benzamide).
What methodologies ensure high purity for in vivo studies?
Basic Research Focus : Analytical chemistry and quality control.
Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Chiral chromatography : For enantiomeric purity (e.g., CHIRALPAK IA column) if stereocenters are present.
- Elemental analysis : Confirm <0.5% residual solvents (per ICH Q3C guidelines) .
How can researchers resolve conflicting crystallographic data for the cyclopropylidene moiety?
Advanced Research Focus : Structural ambiguity resolution.
Methodological Answer :
- Multi-temperature crystallography : Collect datasets at 100 K and 298 K to assess thermal motion artifacts.
- Hirshfeld surface analysis : Evaluate intermolecular interactions influencing cyclopropane ring geometry.
- Theoretical calculations : Compare experimental vs. DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G* level) .
What frameworks guide experimental design for mechanistic studies?
Advanced Research Focus : Methodological rigor in hypothesis testing.
Methodological Answer :
Adopt the quadripolar model ( ) to balance theoretical, epistemological, morphological, and technical poles :
- Theoretical : Link bicyclo[3.2.1]octane rigidity to target binding entropy.
- Technical : Use stopped-flow kinetics to measure sulfonamide binding rates.
- Morphological : Design dose-escalation protocols for animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
